molecular formula C10H22N2O3 B587059 Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, 1,1-dimethylethyl ester (9CI) CAS No. 145525-49-1

Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, 1,1-dimethylethyl ester (9CI)

Cat. No.: B587059
CAS No.: 145525-49-1
M. Wt: 218.29 g/mol
InChI Key: YSHDHERBUFHPES-UHFFFAOYSA-N
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Description

Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound with the molecular formula C10H22N2O3 It is known for its unique structure, which includes a hydrazinecarboxylic acid moiety and a 5-hydroxypentyl group esterified with a 1,1-dimethylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, 1,1-dimethylethyl ester typically involves the esterification of hydrazinecarboxylic acid with 2-(5-hydroxypentyl)-1,1-dimethylethyl alcohol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and stringent reaction conditions are crucial to achieve high yields and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, 1,1-dimethylethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the hydroxyl and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, methyl ester
  • Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, ethyl ester
  • Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, propyl ester

Uniqueness

Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, 1,1-dimethylethyl ester is unique due to the presence of the 1,1-dimethylethyl group, which imparts steric hindrance and influences the compound’s reactivity and binding properties. This structural feature distinguishes it from other similar compounds and can affect its biological activity and industrial applications.

Properties

CAS No.

145525-49-1

Molecular Formula

C10H22N2O3

Molecular Weight

218.29 g/mol

IUPAC Name

tert-butyl N-(5-hydroxypentylamino)carbamate

InChI

InChI=1S/C10H22N2O3/c1-10(2,3)15-9(14)12-11-7-5-4-6-8-13/h11,13H,4-8H2,1-3H3,(H,12,14)

InChI Key

YSHDHERBUFHPES-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NNCCCCCO

Canonical SMILES

CC(C)(C)OC(=O)NNCCCCCO

Synonyms

Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

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